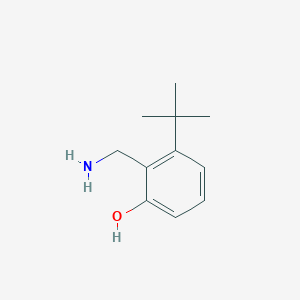
2-(Aminomethyl)-3-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-tert-butylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-tert-butylphenol typically involves the reaction of 3-tert-butylphenol with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the phenol ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-3-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Aminomethyl)-3-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-tert-butylphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-tert-Butylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
2-Amino-2-methylpropanol: Similar in structure but with different functional groups, leading to varied uses and properties.
Uniqueness: 2-(Aminomethyl)-3-tert-butylphenol is unique due to the combination of the aminomethyl and tert-butyl groups on the phenol ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
HOYMOCFJDNPTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















